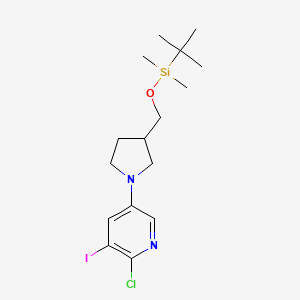
5-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-chloro-3-iodopyridine
描述
5-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-chloro-3-iodopyridine is a useful research compound. Its molecular formula is C16H26ClIN2OSi and its molecular weight is 452.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-chloro-3-iodopyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H26ClIN2OSi
- Molecular Weight : 452.83 g/mol
- CAS Number : 1203499-04-0
- Structural Features : The compound features a pyridine ring substituted with a chlorine and an iodine atom, along with a pyrrolidine moiety modified by a tert-butyldimethylsilyloxy group.
Research indicates that this compound functions as an inhibitor of fibroblast growth factor receptor 4 (FGFR4) . FGFR4 is implicated in various biological processes, including cell growth, differentiation, and tissue repair. Inhibition of FGFR4 may have therapeutic implications in conditions such as cancer, where aberrant FGFR signaling contributes to tumor growth and metastasis.
Anticancer Potential
Studies have explored the anticancer properties of this compound, particularly its ability to modulate signaling pathways associated with tumor progression. The compound's interaction with FGFR4 has been assessed using various techniques:
- Surface Plasmon Resonance (SPR) : This method evaluates the binding affinity between the compound and FGFR4, providing insights into its inhibitory potential.
Case Studies
- In Vitro Studies : Cell line experiments demonstrated that the compound effectively reduces cell proliferation in FGFR4-expressing cancer cells. This reduction correlates with decreased signaling through pathways that promote cell survival and growth.
- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound results in significant tumor regression compared to control groups, suggesting its potential as an effective therapeutic agent.
Applications in Drug Delivery Systems
The compound has also been utilized in the synthesis of thermo-sensitive hydrogels for drug delivery applications. These hydrogels are based on polymer systems that respond to temperature changes, allowing for controlled release of therapeutic agents.
Experimental Procedures
The synthesis involves:
- Photopolymerization : Using light-sensitive initiators like Irgacure 184 and Irgacure 2959 to create cross-linked networks.
- Characterization : Techniques such as dynamic light scattering (DLS) and differential scanning calorimetry (DSC) are employed to assess the physical properties of the resulting hydrogels.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Pyridin-2-yloxy)-piperidine | Contains a piperidine ring instead of pyrrolidine | Focused on neuroactive properties |
| 5-Chloro-2-methoxy-pyridine | Similar chloromethyl substitution | Primarily used in agrochemicals |
| 2-Amino-pyrimidine derivatives | Contains amino substitutions | Known for antiviral activities |
These comparisons highlight the unique biological activity of this compound as a targeted therapeutic agent against FGFR4.
属性
IUPAC Name |
tert-butyl-[[1-(6-chloro-5-iodopyridin-3-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)13-8-14(18)15(17)19-9-13/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQXTKWGOAUMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=CC(=C(N=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClIN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673598 | |
| Record name | 5-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-04-0 | |
| Record name | 2-Chloro-5-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















